IGF-1R Inhibition: Furan-2-ylmethylene Scaffold Confers ~40-Fold Potency Advantage Over Benzylidene Analog
In a direct head-to-head SAR study of thiazolidine-2,4-dione templates, derivatives of the furan-2-ylmethylene compound 6 demonstrated significantly greater potency against IGF-1R compared to derivatives of the 5-benzylidenethiazolidine-2,4-dione compound 5. While the parent compounds had comparable initial hit potencies (IC50 < 15 μM), further optimization revealed a substantial divergence: derivatives of the furanyl compound (6) achieved IC50 values in the range of 0.057-0.4 μM, whereas derivatives of the benzylidene analog (5) only reached IC50 values of 2.1-10.2 μM. [1] This establishes the furan-2-ylmethylene group as a superior scaffold for achieving nanomolar IGF-1R inhibition.
| Evidence Dimension | IGF-1R inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Derivatives of 5-(furan-2-ylmethylene)thiazolidine-2,4-dione (Compound 6): 0.057 - 0.4 μM |
| Comparator Or Baseline | Derivatives of 5-benzylidenethiazolidine-2,4-dione (Compound 5): 2.1 - 10.2 μM |
| Quantified Difference | Up to ~40-fold improvement in potency (based on comparing the most potent derivative of 6 at 0.057 μM to the least potent derivative of 5 at 2.1 μM) |
| Conditions | In vitro IGF-1R tyrosine kinase inhibition assay. |
Why This Matters
For researchers developing IGF-1R inhibitors, selecting the 5-(2-furanylmethylene) template provides a clear and quantifiable starting point for achieving low nanomolar potency, a benchmark that is not attainable with a simple benzylidene substitution.
- [1] Xiaofeng Liu, Hua Xie, Cheng Luo, Linjiang Tong, Yi Wang, Ting Peng, Jian Ding, Hualiang Jiang, and Honglin Li. 'Discovery and SAR of Thiazolidine-2,4-dione Analogues as Insulin-like Growth Factor-1 Receptor (IGF-1R) Inhibitors via Hierarchical Virtual Screening.' Journal of Medicinal Chemistry 53, no. 6 (2010): 2661–2665. View Source
